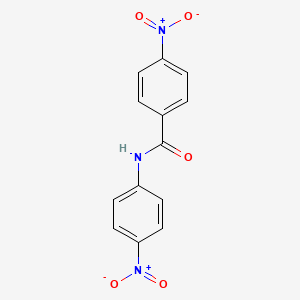






|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]([C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)=[O:9])=[CH:6][CH:5]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[CH:21]=[CH:20][C:7]([C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)=[O:9])=[CH:6][CH:5]=1
|


|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Shaking of the pressurized slurry at room temperature (25° C.)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
sparged with nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of air by nitrogen sparging, Raney nickel catalyst (6.0 grams of a 75 % wt. slurry in water at pH 10)
|
|
Type
|
ADDITION
|
|
Details
|
is added to the slurry in the glass bottle which
|
|
Type
|
CUSTOM
|
|
Details
|
multiply purged with hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
has been consumed
|
|
Type
|
CUSTOM
|
|
Details
|
The product slurry is recovered
|
|
Type
|
ADDITION
|
|
Details
|
diluted into dimethylsulfoxide (250 milliliters)
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a solution of product
|
|
Type
|
ADDITION
|
|
Details
|
containing
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated Raney nickel
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a medium porosity fritted glass funnel
|
|
Type
|
CUSTOM
|
|
Details
|
The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a solid product
|
|
Type
|
CUSTOM
|
|
Details
|
The solid product is further dried in a vacuum oven at 120° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The product thus recovered
|


Reaction Time |
20.7 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C(=O)NC2=CC=C(C=C2)N)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |